![molecular formula C22H25NO4 B2911298 3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1902956-15-3](/img/structure/B2911298.png)
3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound “3’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dioxin ring, which is a six-membered ring with two oxygen atoms . The “3’-methoxy” and “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide” parts suggest that there are methoxy (–OCH3) and carboxamide (–CONH2) functional groups attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the biphenyl and dioxin rings would give the molecule a rigid, planar structure. The methoxy and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. These might include its melting and boiling points, its solubility in various solvents, its density, and so on .Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been found to exhibit antibacterial properties . They are known to inhibit bacterial growth and multiplication .
Mode of Action
Sulfonamides, which are part of this compound’s structure, are known to block the folate synthetase enzyme in bacteria, impeding folic acid synthesis . This inhibits bacterial growth and multiplication without killing them .
Biochemical Pathways
Sulfonamides, which are part of this compound’s structure, are known to inhibit the enzyme carbonic anhydrase . This enzyme is involved in many physiological processes, including the regulation of pH and fluid balance .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the benzodioxane ring, which is known to enhance the absorption and distribution of drugs .
Result of Action
Similar compounds have been found to exhibit antibacterial properties, inhibiting the growth and multiplication of bacteria . They also exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-19-4-2-3-17(13-19)15-5-7-16(8-6-15)22(24)23-18-9-10-20-21(14-18)27-12-11-26-20/h2-8,13,18,20-21H,9-12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSYDSYELQDABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC4C(C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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